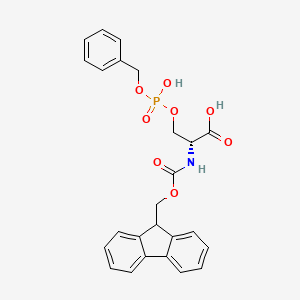

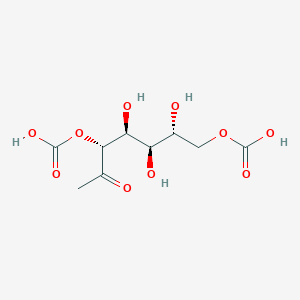

Fmoc-D-Ser(Po(Obzl)Oh)-OH

Vue d'ensemble

Description

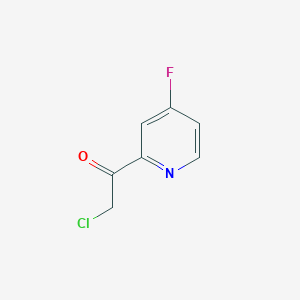

“Fmoc-D-Ser(Po(Obzl)Oh)-OH” appears to be a modified amino acid. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amine group. The “D-Ser” part refers to the D-enantiomer of the amino acid serine. The “Po(Obzl)Oh” part is not a standard notation and might refer to a specific modification of the serine side chain.

Synthesis Analysis

The synthesis of such a compound would likely involve standard techniques in peptide chemistry, such as solid-phase peptide synthesis. The Fmoc group can be added using Fmoc-OSu in the presence of a base, and the side chain modification would depend on the exact nature of the “Po(Obzl)Oh” group.Molecular Structure Analysis

The molecular structure would be based on the structure of serine, with modifications for the Fmoc group and the “Po(Obzl)Oh” group. The exact structure would depend on the nature of these groups.Chemical Reactions Analysis

As a modified amino acid, this compound could potentially participate in peptide bond formation reactions to incorporate it into a larger peptide or protein. The reactivity would largely depend on the nature of the “Po(Obzl)Oh” group.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound, particularly the nature of the “Po(Obzl)Oh” group.Applications De Recherche Scientifique

Phosphopeptide Synthesis

Fmoc-D-Ser(Po(Obzl)Oh)-OH plays a significant role in the synthesis of phosphopeptides, which are critical for biological research and therapeutic applications. For instance, White (2001) discusses the optimization of coupling methods for the introduction of mono-benzyl phosphate esters of Fmoc protected phosphoamino acids, including Fmoc-D-Ser(Po(Obzl)Oh)-OH, in phosphopeptide synthesis (White, 2001). Luo et al. (2006) demonstrate the use of Fmoc-D-Ser(Po(Obzl)Oh)-OH in the manual synthesis of a phosphopeptide related to the C-terminal of the c-Fos protein, showcasing its utility in peptide research (Luo et al., 2006).

Peptide Research and Analysis

In peptide research, Fmoc-D-Ser(Po(Obzl)Oh)-OH is used for the synthesis of various peptides, including multiphosphorylated sequences. For example, O’Brien-Simpson et al. (2007) describe the synthesis of a multiphosphorylated peptide sequence from phosphophoryn, using Fmoc-D-Ser(Po(Obzl)Oh)-OH as a building block (O’Brien-Simpson et al., 2007).

Material Science and Nanotechnology

Fmoc-D-Ser(Po(Obzl)Oh)-OH has implications in material science and nanotechnology as well. Kshtriya et al. (2021) report the self-assembly of Fmoc variants of amino acids, including Fmoc-D-Ser(Po(Obzl)Oh)-OH, under different conditions, indicating its potential in designing novel materials and nanostructures (Kshtriya et al., 2021).

Glycopeptide Synthesis

In glycopeptide synthesis, Fmoc-D-Ser(Po(Obzl)Oh)-OH is used to introduce glycosylated structures into peptides. For example, Ryan et al. (2017) describe the use of a related Fmoc-Ser derivative for efficient O-glycosylation in peptide synthesis (Ryan et al., 2017).

Phosphorylation Studies

Fmoc-D-Ser(Po(Obzl)Oh)-OH is pivotal in studies involving phosphorylation, a key post-translational modification in proteins. Perich (1997) discusses the use of Fmoc-protected phosphoamino acids, like Fmoc-D-Ser(Po(Obzl)Oh)-OH, for synthesizing Tyr(P)-containing peptides, essential for studying phosphorylation in biological systems (Perich, 1997).

Safety And Hazards

The safety and hazards would also depend on the exact structure of the compound. Standard safety procedures for handling amino acids and peptides should be followed.

Orientations Futures

Future research could potentially explore the properties and applications of this compound, particularly if the “Po(Obzl)Oh” group confers some unique functionality.

Please note that this is a general analysis based on the limited information available and the exact details could vary depending on the specific nature of the “Po(Obzl)Oh” group. For a more accurate analysis, more information or a more detailed structural formula would be needed. It’s always recommended to consult with a chemical professional or refer to specific literature sources for more detailed and accurate information.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPUWGDUVAAWJY-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COP(=O)(O)OC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Ser(Po(Obzl)Oh)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

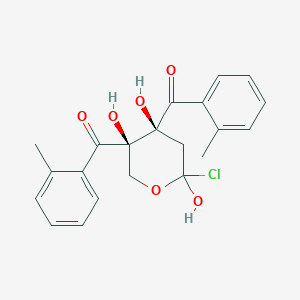

![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)

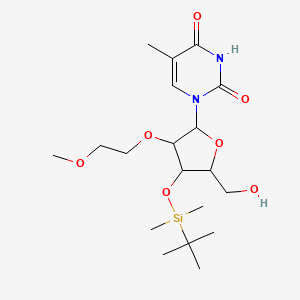

![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)

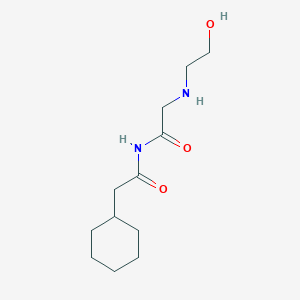

![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)